molecular formula C16H17N5S B15117749 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B15117749
M. Wt: 311.4 g/mol
InChI Key: FGQDPLQUECOORA-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)-4-(2-methylpyrimidin-4-yl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. The compound acts as a dopamine and serotonin antagonist, which makes it useful in the treatment of psychiatric disorders. It binds to the receptors and inhibits their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to the presence of the 2-methylpyrimidinyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H17N5S/c1-12-17-7-6-15(18-12)20-8-10-21(11-9-20)16-13-4-2-3-5-14(13)22-19-16/h2-7H,8-11H2,1H3

InChI Key

FGQDPLQUECOORA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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